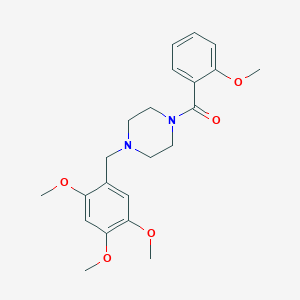
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the benzylpiperazine class of drugs. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic effects. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine can increase the release of serotonin and enhance its activity in the brain. This mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. These effects may contribute to the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine is its ability to selectively target serotonin receptors, which may reduce the risk of unwanted side effects. However, its complex mechanism of action and potential interactions with other drugs may make it difficult to study in a laboratory setting. Additionally, the lack of standardized dosing and administration protocols may complicate the interpretation of research results.
Future Directions
Further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its mechanism of action. Studies that investigate the effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in animal models and human subjects may provide valuable insights into its safety and efficacy. Additionally, the development of new compounds that target serotonin receptors may lead to the discovery of more effective treatments for mood disorders.
Synthesis Methods
The synthesis of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2-methoxybenzoyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used to produce 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in high yields and purity.
Scientific Research Applications
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic effects, particularly in the treatment of mood disorders such as depression and anxiety. It has been found to act as a serotonin receptor agonist, which means it can enhance the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin activity, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine may help to alleviate symptoms of depression and anxiety.
properties
Product Name |
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-17(18)22(25)24-11-9-23(10-12-24)15-16-13-20(28-3)21(29-4)14-19(16)27-2/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
BICPSAZUUUCKOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)